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Compound of Interest

Compound Name: Furamidine dihydrochloride

Cat. No.: B1674271 Get Quote

An In-depth Whitepaper on the History, Development, and Scientific Foundation of a Promising

Antimicrobial Agent

Executive Summary
Furamidine, also known as DB75, is an aromatic diamidine that has been the subject of

extensive research due to its potent antimicrobial properties. Initially investigated for the

treatment of parasitic diseases such as Human African Trypanosomiasis (HAT) and

Pneumocystis pneumonia (PCP), its development has provided valuable insights into the

design of antimicrobial agents. This technical guide provides a comprehensive overview of the

history, chemical characteristics, synthesis, mechanism of action, and the preclinical and

clinical development of Furamidine dihydrochloride and its orally bioavailable prodrug,

pafuramidine (DB289). This document is intended for researchers, scientists, and drug

development professionals, offering a detailed repository of quantitative data, experimental

protocols, and visual representations of key biological and developmental pathways.

Introduction and Historical Context
The quest for effective and less toxic treatments for neglected tropical diseases and

opportunistic infections has driven much of the research into aromatic diamidines. Furamidine

emerged as a promising candidate from this class of compounds, demonstrating significant

activity against a range of pathogens. Its development was particularly focused on addressing

the limitations of existing therapies for HAT and PCP, which were often associated with

significant toxicity and difficult administration routes. The development of pafuramidine, an oral
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prodrug of furamidine, marked a significant step forward in attempting to provide a more

patient-friendly treatment option. However, the journey of furamidine and pafuramidine has

been marked by both promising efficacy and ultimate setbacks due to toxicity, offering critical

lessons for the field of drug development.

Chemical Properties and Synthesis
Furamidine dihydrochloride is a symmetrical aromatic diamidine. Its chemical structure,

characterized by a central furan ring flanked by two phenylamidine groups, is crucial for its

biological activity.

Property Value

Chemical Name
4,4'-(2,5-Furandiyl)bis-benzenecarboximidamide

dihydrochloride

Molecular Formula C₁₈H₁₈Cl₂N₄O

Molecular Weight 377.27 g/mol

CAS Number 55368-40-6

Appearance White to beige powder

Solubility Soluble in water and DMSO

Synthesis of Furamidine Dihydrochloride
The synthesis of furamidine typically involves a multi-step process. A general synthetic scheme

is outlined below.
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Synthesis of Dinitrile Intermediate

Conversion to Diamidine

2,5-Dibromofuran
Suzuki Coupling

(Pd catalyst, base)

4-Cyanophenylboronic Acid

2,5-bis(4-cyanophenyl)furan 2,5-bis(4-cyanophenyl)furan Pinner Reaction
(HCl, Ethanol) Bis(ethyl iminoester) dihydrochloride Ammonolysis

(Ammonia) Furamidine Dihydrochloride

Click to download full resolution via product page

Figure 1. General synthetic pathway for Furamidine dihydrochloride.

A detailed experimental protocol for a similar synthesis is described in the literature, often

involving the following key steps[1]:

Suzuki Coupling: 2,5-Dibromofuran is coupled with 4-cyanophenylboronic acid in the

presence of a palladium catalyst and a base to form the dinitrile intermediate, 2,5-bis(4-

cyanophenyl)furan.

Pinner Reaction: The dinitrile is then treated with anhydrous ethanol and hydrogen chloride

gas to form the corresponding bis(ethyl iminoester) dihydrochloride.

Ammonolysis: The bis(ethyl iminoester) intermediate is subsequently treated with ammonia

in ethanol to yield Furamidine, which is then isolated as the dihydrochloride salt.

Mechanism of Action
Furamidine exerts its antimicrobial effects through multiple mechanisms, primarily by targeting

DNA and essential enzymes.
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Figure 2. Mechanism of action of Furamidine.

DNA Binding: Furamidine binds to the minor groove of DNA, with a preference for A-T rich

sequences. This interaction can interfere with DNA replication and transcription, ultimately

leading to cell death.

Enzyme Inhibition:

Protein Arginine Methyltransferase 1 (PRMT1): Furamidine is a selective inhibitor of

PRMT1, an enzyme involved in the methylation of arginine residues in proteins.[2] This

inhibition can disrupt various cellular processes, including signal transduction and gene

regulation.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): Furamidine also inhibits Tdp1, an enzyme

involved in DNA repair.[2] By inhibiting Tdp1, furamidine can enhance the cytotoxic effects
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of DNA-damaging agents.

Preclinical Development
In Vitro Activity
Furamidine has demonstrated potent in vitro activity against a variety of pathogens.

Organism IC₅₀ Reference

Trypanosoma brucei

rhodesiense
<10 nM [1]

Plasmodium falciparum <10 nM [1]

Protein Arginine

Methyltransferase 1 (PRMT1)
9.4 µM [2]

Tyrosyl-DNA

Phosphodiesterase 1 (Tdp1)
Not specified [2]

Animal Models
The efficacy of furamidine and its prodrugs has been evaluated in various animal models.

Disease Model Animal Drug Key Findings Reference

Trypanosoma

brucei

rhodesiense

Mouse
Aza-analogues

of Furamidine

Curative at oral

dosages of 5

mg/kg.

[1]

Pneumocystis

pneumonia
Rat Pafuramidine

Well-

documented

activity against P.

carinii.

[3]

Pharmacokinetics
Preclinical pharmacokinetic studies of pafuramidine have been conducted in rats and monkeys.
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Species Route Key Findings

Rat Oral

Pafuramidine is well absorbed

and efficiently converted to

furamidine.

Monkey Oral

Similar to rats, good absorption

and conversion to the active

drug.

Clinical Development of Pafuramidine
Pafuramidine, the oral prodrug of furamidine, was advanced into clinical trials for the treatment

of PCP and first-stage HAT.

Pneumocystis Pneumonia (PCP)
A Phase III clinical trial was initiated to compare the efficacy and safety of pafuramidine to the

standard of care, trimethoprim-sulfamethoxazole (TMP-SMX), for the treatment of mild to

moderately severe PCP in HIV/AIDS patients.[3] The study aimed to demonstrate the non-

inferiority of pafuramidine.[3]

Human African Trypanosomiasis (HAT)
Pafuramidine underwent Phase II and Phase III clinical trials for the treatment of first-stage

HAT caused by Trypanosoma brucei gambiense.

Phase II Clinical Trial Summary[4]
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Study Phase Design
Treatment
Arms

Key Efficacy
Endpoint

Key Findings

Phase 2a
Open-label, non-

controlled

Pafuramidine

100 mg BID for 5

days

Parasitological

cure at 24 hours

post-treatment

Showed initial

efficacy.

Phase 2b

Open-label,

randomized,

controlled

1. Pafuramidine

100 mg BID for 5

days2.

Pentamidine 4

mg/kg QD for 7

days

Parasitological

cure at 3 months

post-treatment

5-day

pafuramidine

was less

effective than

pentamidine.

Phase 2b-2 Open-label

Pafuramidine

100 mg BID for

10 days

Parasitological

cure at 3 months

post-treatment

10-day

pafuramidine had

comparable

efficacy to

pentamidine.

Phase III Clinical Trial Summary[5][6]

Study Phase Design
Treatment
Arms

Primary
Efficacy
Endpoint

Outcome

Phase 3

Multi-center,

randomized,

open-label,

parallel-group

1. Pafuramidine

100 mg BID for

10 days2.

Pentamidine 4

mg/kg IM QD for

7 days

Combined

clinical and

parasitological

cure rate at 12

months

Pafuramidine

was non-inferior

to pentamidine in

terms of efficacy.

Despite the promising efficacy results, the development of pafuramidine was halted due to

concerns about delayed-onset renal and hepatic toxicity observed in some patients.[7]

Experimental Protocols
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In Vitro Susceptibility Testing of Trypanosoma brucei

Parasite Culture and Plating Drug Addition and Incubation Viability Assessment Data Analysis
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Figure 3. Workflow for in vitro anti-trypanosomal activity assay.

A detailed protocol for determining the in vitro activity of compounds against Trypanosoma

brucei typically involves the following steps[8][9][10][11]:

Parasite Culture:Trypanosoma brucei bloodstream forms are cultured in a suitable medium

(e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.

Assay Setup: Log-phase parasites are diluted to a final density of approximately 2 x 10⁴

cells/mL in 96-well plates.

Drug Addition: Serial dilutions of Furamidine dihydrochloride (typically from a DMSO

stock) are added to the wells.

Incubation: The plates are incubated for 48 to 72 hours.

Viability Assessment: A resazurin-based cell viability reagent is added to each well, and the

plates are incubated for an additional 4-24 hours.

Data Acquisition: The fluorescence (or absorbance) is measured using a plate reader.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the

percentage of inhibition against the log of the drug concentration and fitting the data to a

dose-response curve.

Caco-2 Cell Permeability Assay
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Figure 4. Workflow for Caco-2 permeability assay.
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The Caco-2 permeability assay is a standard in vitro model to predict intestinal drug

absorption[12][13][14][15][16]:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for

approximately 21 days to allow for differentiation and formation of a confluent monolayer with

tight junctions.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Transport Study: The test compound (pafuramidine) is added to either the apical (A) or

basolateral (B) side of the monolayer.

Sampling: At specified time points, samples are taken from the receiver compartment.

Quantification: The concentration of the compound in the samples is determined using LC-

MS/MS.

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the

following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the

surface area of the insert, and C₀ is the initial concentration of the compound.

Efflux Ratio: To assess active efflux, the bidirectional transport is measured, and the efflux

ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the

involvement of active transporters.

Conclusion
Furamidine dihydrochloride and its prodrug pafuramidine represent a significant chapter in

the development of antimicrobial agents. While the clinical development of pafuramidine was

ultimately halted due to toxicity, the extensive research conducted has provided a wealth of

knowledge regarding the chemistry, mechanism of action, and clinical evaluation of aromatic

diamidines. The data and protocols presented in this technical guide serve as a valuable

resource for the scientific community, aiding in the future design and development of safer and

more effective therapies for infectious diseases. The journey of furamidine underscores the

complexities of drug development and the importance of thorough preclinical and clinical

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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